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Compound of Interest

Compound Name: CGP11952

Cat. No.: B1668471 Get Quote

A comprehensive overview of a key GABA-B receptor antagonist for researchers, scientists,

and drug development professionals.

Initial investigations into the compound "CGP11952" have yielded no specific information in the

public domain. It is highly probable that this designation is either a typographical error or refers

to a compound not yet described in scientific literature. However, the "CGP" designation is

characteristic of a series of well-researched and potent GABA-B receptor antagonists

developed by Ciba-Geigy. This guide will focus on a prominent and extensively studied

member of this family, CGP 55845A, as a representative tool for neuroscience research,

fulfilling the core requirements of the original request.

Introduction to GABA-B Receptor Antagonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central

nervous system. Its effects are mediated by two main classes of receptors: ionotropic GABA-A

receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled

receptors that, upon activation, lead to the inhibition of adenylyl cyclase and modulation of

calcium and potassium channels. This results in a slow and prolonged inhibitory signal, playing

a crucial role in regulating neuronal excitability, synaptic plasticity, and neurotransmitter

release.

GABA-B receptor antagonists are invaluable pharmacological tools for dissecting the

physiological and pathological roles of the GABA-B system. By blocking the effects of

endogenous GABA at these receptors, researchers can investigate their involvement in a wide
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range of neurological and psychiatric conditions, including epilepsy, depression, anxiety, and

cognitive disorders. The CGP series of compounds represents a significant advancement in the

development of potent and selective GABA-B receptor antagonists.

Core Compound Profile: CGP 55845A
CGP 55845A is a potent and selective competitive antagonist of GABA-B receptors. Its high

affinity and specificity have made it a standard tool in neuroscience research for studying the

functional roles of GABA-B receptors in various experimental settings.

Chemical Properties
Property Value

IUPAC Name

(2S)-3-[[(1R)-1-(3,4-

dichlorophenyl)ethyl]amino]-2-hydroxypropyl]

(phenylmethyl)phosphinic acid

Molecular Formula C₁₈H₂₂Cl₂NO₃P

Molecular Weight 418.25 g/mol

Class Phosphinic acid derivative

Pharmacological Data
Parameter Value Species Preparation Reference

IC₅₀ 3 nM Rat

Brain

membranes

([³H]GABA

binding)

Olpe et al., 1990

pA₂ 8.4 Rat

Hippocampal

slices

(presynaptic)

Mott et al., 1990

pA₂ 8.1 Rat

Hippocampal

slices

(postsynaptic)

Mott et al., 1990
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Mechanism of Action and Signaling Pathways
CGP 55845A acts as a competitive antagonist at the GABA-B receptor. It binds to the receptor

at the same site as the endogenous ligand GABA but does not activate it. This prevents GABA

from binding and initiating the downstream signaling cascade.

The canonical signaling pathway for GABA-B receptors involves their heterodimerization into

GBR1 and GBR2 subunits, which then couple to Gi/o G-proteins. Activation of the receptor

leads to:

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP

(cAMP).

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to

hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an

action potential.

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium into

the presynaptic terminal, thereby decreasing the release of neurotransmitters.

By blocking these actions, CGP 55845A can disinhibit neuronal activity and enhance

neurotransmitter release.
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Figure 1: Mechanism of action of CGP 55845A at presynaptic and postsynaptic GABA-B
receptors.

Applications in Neuroscience Research
CGP 55845A has been instrumental in elucidating the role of GABA-B receptors in numerous

physiological and pathological processes.

Synaptic Plasticity
GABA-B receptors are key regulators of synaptic plasticity, the cellular mechanism underlying

learning and memory. CGP 55845A has been used to demonstrate that blockade of GABA-B

receptors can:

Enhance long-term potentiation (LTP): By reducing both presynaptic and postsynaptic

inhibition, CGP 55845A can facilitate the induction and maintenance of LTP.

Modulate long-term depression (LTD): The role of GABA-B receptors in LTD is more complex

and appears to be synapse-specific.
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Neurotransmitter Release
By antagonizing presynaptic GABA-B autoreceptors and heteroreceptors, CGP 55845A can

increase the release of various neurotransmitters, including:

GABA

Glutamate

Dopamine

Serotonin

Acetylcholine

This property makes it a valuable tool for studying the modulation of different neurotransmitter

systems.

Behavioral Studies
In animal models, administration of CGP 55845A has been shown to produce a range of

behavioral effects, providing insights into the role of GABA-B receptors in:

Cognition: Blockade of GABA-B receptors can enhance performance in learning and

memory tasks.

Depression and Anxiety: The effects are complex, with some studies suggesting anxiolytic

and antidepressant-like effects, while others report anxiogenic effects, likely depending on

the dose and the specific behavioral paradigm.

Addiction: GABA-B receptors are implicated in the rewarding effects of drugs of abuse, and

antagonists like CGP 55845A are being investigated for their potential in addiction therapy.

Experimental Protocols
The following are generalized protocols that serve as a starting point. Specific concentrations,

incubation times, and animal parameters should be optimized for each experimental setup.
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In Vitro Electrophysiology (Hippocampal Slices)
Objective: To investigate the effect of CGP 55845A on synaptic transmission and plasticity.

Methodology:

Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent

brain in ice-cold artificial cerebrospinal fluid (aCSF).

Incubation: Allow slices to recover for at least 1 hour in a holding chamber with oxygenated

aCSF at room temperature.

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated

aCSF at 30-32°C.

Stimulation and Recording: Place a stimulating electrode in the Schaffer collateral pathway

and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory

postsynaptic potentials (fEPSPs).

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF

containing CGP 55845A (e.g., 1-10 µM).

Data Analysis: Analyze changes in the fEPSP slope and amplitude to assess the effect of

GABA-B receptor blockade on baseline synaptic transmission and on the induction of LTP or

LTD.
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Figure 2: General workflow for an in vitro electrophysiology experiment using CGP 55845A.

In Vivo Microdialysis
Objective: To measure the effect of CGP 55845A on extracellular neurotransmitter levels in a

specific brain region.

Methodology:
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Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of

interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

Recovery: Allow the animal to recover from surgery for at least 24 hours.

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and

perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to

establish a stable baseline of neurotransmitter levels.

Drug Administration: Administer CGP 55845A systemically (e.g., intraperitoneal injection) or

locally through the microdialysis probe (retrodialysis).

Sample Collection: Continue collecting dialysate samples to monitor changes in

neurotransmitter concentrations.

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-

performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Conclusion
Potent and selective GABA-B receptor antagonists, exemplified by CGP 55845A, are

indispensable tools in neuroscience. They have significantly advanced our understanding of the

multifaceted roles of the GABA-B system in regulating brain function. Continued research

utilizing these compounds holds promise for the development of novel therapeutic strategies

for a variety of neurological and psychiatric disorders. Researchers and drug development

professionals are encouraged to leverage the extensive body of literature on these compounds

to design and interpret experiments aimed at further unraveling the complexities of GABAergic

neurotransmission.

To cite this document: BenchChem. [An In-depth Technical Guide to CGP Compounds in
Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668471#cgp11952-for-neuroscience-research]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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